Cas no 2229364-49-0 (2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide)

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide
- 2229364-49-0
- EN300-1934105
-
- インチ: 1S/C8H9BrN2O2/c1-13-7-3-5(9)4(8(10)11)2-6(7)12/h2-3,12H,1H3,(H3,10,11)
- InChIKey: CUAMJUOPZNNRLG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1C(=N)N)O)OC
計算された属性
- せいみつぶんしりょう: 243.98474g/mol
- どういたいしつりょう: 243.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934105-5.0g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1934105-2.5g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 2.5g |
$1988.0 | 2023-09-17 | ||
Enamine | EN300-1934105-0.25g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 0.25g |
$933.0 | 2023-09-17 | ||
Enamine | EN300-1934105-10g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1934105-1g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 1g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1934105-10.0g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1934105-1.0g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1934105-0.1g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 0.1g |
$892.0 | 2023-09-17 | ||
Enamine | EN300-1934105-0.5g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1934105-0.05g |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |
2229364-49-0 | 0.05g |
$851.0 | 2023-09-17 |
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamideに関する追加情報
2-Bromo-5-Hydroxy-4-Methoxybenzene-1-Carboximidamide: A Comprehensive Overview
The compound with CAS No. 2229364-49-0, known as 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, a methoxy group, and a carboximidamide functional group attached to a benzene ring. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide in drug design and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and anti-cancer agents. The bromine atom in the molecule serves as an excellent leaving group, facilitating various substitution reactions that are crucial in organic synthesis. Moreover, the hydroxyl and methoxy groups contribute to the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological applications.
The synthesis of 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide involves a series of carefully controlled reactions. The starting material is typically a brominated aromatic compound, which undergoes hydroxylation and methylation to introduce the hydroxyl and methoxy groups. The final step involves the introduction of the carboximidamide group, which is achieved through a condensation reaction with an appropriate amine derivative. This multi-step synthesis process requires precise control over reaction conditions to ensure high yield and purity of the final product.
One of the most intriguing aspects of 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide is its ability to participate in various catalytic reactions. Recent research has demonstrated its utility as a catalyst in asymmetric synthesis, where it facilitates the formation of chiral centers with high enantioselectivity. This property has significant implications for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.
In addition to its chemical applications, 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide has also been investigated for its potential in materials science. The molecule's unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of new materials for light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could pave the way for novel applications in nanotechnology.
The biological activity of 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide has been extensively studied in recent years. In vitro assays have revealed its potent anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, preliminary studies suggest that the compound may possess anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. These findings underscore the potential of this compound as a lead molecule for drug discovery.
Despite its numerous advantages, the handling and storage of 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide require careful consideration due to its sensitivity to environmental factors such as light and moisture. Proper storage conditions are essential to maintain the stability and integrity of the compound. Researchers are also exploring methods to enhance its stability through modifications to its molecular structure or by incorporating protective groups.
In conclusion, 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and catalysis, make it an invaluable tool for scientists and engineers alike. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
2229364-49-0 (2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide) 関連製品
- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)
- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)
- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)
- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)
- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)
- 2227708-29-2((2S)-2-(heptan-4-yl)oxirane)
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 1261900-57-5(5-(2-Methylphenyl)-3-trifluoromethoxyphenol)
- 946283-66-5(methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 1217822-95-1((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)




